molecular formula C18H18ClN3O2S B2769432 2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5-ethyl-6-methylpyrimidin-4-ol CAS No. 1040635-88-8

2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5-ethyl-6-methylpyrimidin-4-ol

Cat. No. B2769432
M. Wt: 375.87
InChI Key: UZWFEYZBIBINSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrimidine ring and the oxazole ring could be formed using established methods in organic chemistry. The introduction of the sulfur group could be achieved through a substitution reaction .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfur group, the chlorine atom, and the nitrogen atoms in the pyrimidine and oxazole rings. These groups are all capable of participating in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all influence its properties .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the synthesis of mercapto- and aminopyrimidine derivatives, including structures similar to the compound , showing potential antimicrobial activity against pathogenic micro-organisms. This suggests its application in developing new antimicrobial agents (El-kerdawy et al., 1990).

Antitumor and Antioxidant Activities

Compounds structurally related to "2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5-ethyl-6-methylpyrimidin-4-ol" have been evaluated for their antioxidant and antitumor activities. These studies include the preparation of nitrogen heterocycles demonstrating significant biological activities, highlighting the potential for cancer treatment applications (El-Moneim et al., 2011).

Synthesis of Heterocyclic Compounds

The compound has been used as a starting material or intermediate in the synthesis of various heterocyclic compounds with potential biological activities. This includes the creation of new (1,3-Oxazepine) derivatives from 6-methyl 2-thiouracil, indicating its versatility in synthesizing biologically active molecules (Mohammad et al., 2017).

Unique Mechanism of Tubulin Inhibition

Research on triazolopyrimidines, which share structural features with the compound , has revealed a unique mechanism of tubulin inhibition. This opens up new avenues for cancer therapy by targeting tubulin in a manner distinct from traditional agents like paclitaxel (Zhang et al., 2007).

Electrochemical and Spectroscopic Characterization

Studies have also focused on the electrochemical and spectroscopic characterization of biologically important compounds, including Schiff bases and triazol derivatives. Such research highlights the potential for these compounds in biological applications, owing to their redox behavior and non-cytotoxic character up to certain concentrations (Nimal, 2020).

Future Directions

The study of new compounds like this one is an important part of advancing science and medicine. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-4-14-10(2)20-18(22-16(14)23)25-9-15-11(3)24-17(21-15)12-5-7-13(19)8-6-12/h5-8H,4,9H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWFEYZBIBINSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5-ethyl-6-methylpyrimidin-4-ol

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